2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate
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Overview
Description
2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C24H21N3O7 and a molecular weight of 463.451 g/mol . This compound is known for its unique structural features, which include methoxy, nitrophenoxy, and carbazono groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Nitration: Introduction of the nitro group into the phenoxy ring.
Acetylation: Acetylation of the nitrophenoxy compound.
Carbohydrazide Formation: Reaction of the acetylated compound with carbohydrazide.
Esterification: Formation of the final ester product by reacting the carbohydrazide intermediate with 4-methylbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitrophenoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, although no specific drugs have been developed from this compound yet.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: May bind to certain receptors, affecting cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-(2-((4-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE: Similar structure with a bromine atom instead of a methyl group.
2-METHOXY-4-(2-((4-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 3-PHENYLACRYLATE: Contains a phenylacrylate group instead of a methylbenzoate group.
Uniqueness
The uniqueness of 2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N3O7 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C24H21N3O7/c1-16-7-10-18(11-8-16)24(29)34-21-12-9-17(13-22(21)32-2)14-25-26-23(28)15-33-20-6-4-3-5-19(20)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+ |
InChI Key |
HTHMVIOPCHMNFP-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-])OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
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